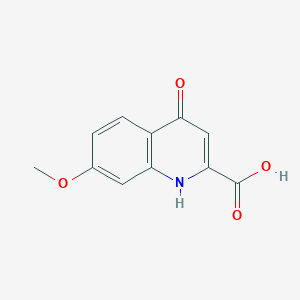

7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPPCMGDXBUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529644 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77474-33-0 | |

| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 77474-33-0): A Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a heterocyclic compound belonging to the quinolone carboxylic acid class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical properties, plausible synthetic routes, robust analytical methodologies, and the significant pharmacological potential of this molecule. By grounding our discussion in established chemical principles and citing relevant studies on analogous structures, we aim to illuminate the compound's value not as an end-product, but as a critical starting point and versatile scaffold for the development of novel therapeutics in oncology, infectious diseases, and beyond.

Introduction to the Quinolone Carboxylic Acid Scaffold

The "Privileged" Nature of the Quinoline Core in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold."[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for designing molecules that can interact with diverse biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. This structural versatility has enabled the development of drugs across numerous therapeutic areas.[2]

Overview of Biological Activities

Derivatives of the quinoline and quinolone core exhibit a remarkable breadth of pharmacological properties. The most prominent is their role as antibacterial agents, where they function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4] Beyond this, the scaffold is a foundation for:

-

Anticancer Agents: Many derivatives demonstrate potent cytotoxicity against various cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[1][5]

-

Anti-inflammatory Compounds: Certain quinoline carboxylic acids have shown significant anti-inflammatory effects in cellular models.[5]

-

Antiviral and Antimalarial Drugs: The quinoline core is famously present in quinine and its synthetic analogs, such as chloroquine, which are cornerstones of antimalarial therapy.

-

Enzyme Inhibitors: The scaffold has been successfully utilized to design inhibitors for a range of enzymes, including protein kinases and acetylcholinesterase.[6][7]

Structural Context: Introducing this compound

This compound (CAS 77474-33-0) is a member of the 4-quinolone family. Its structure features a methoxy group at the 7-position, which can significantly influence its electronic properties, solubility, and metabolic stability, and a carboxylic acid at the 2-position, a key functional group for metal chelation and interaction with receptor sites.[5] This specific arrangement of functional groups makes it a highly valuable intermediate for synthetic elaboration and a promising candidate for lead discovery programs.

Physicochemical Properties and Characterization

The foundational properties of a compound are critical for its handling, formulation, and analytical development. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 77474-33-0 | [8] |

| Molecular Formula | C₁₁H₉NO₄ | [8][9] |

| Molecular Weight | 219.19 g/mol | [8][9] |

| Physical Form | Solid | [9] |

| IUPAC Name | This compound | |

| Synonyms | 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid, 7-Methoxy-1,4-dihydro-4-oxoquinoline-2-carboxylic acid | [9] |

Structural elucidation relies on standard spectroscopic techniques. For this compound, one would expect:

-

¹H-NMR: Distinct aromatic proton signals, a singlet for the methoxy group protons, and characteristic signals for the quinolone ring protons.

-

FT-IR: Strong carbonyl stretching bands for the ketone and carboxylic acid groups, as well as C-O stretching for the methoxy ether and broad O-H stretching for the carboxylic acid.

Synthesis Strategies

Rationale for Synthetic Route Selection

While several named reactions can produce the quinoline core, such as the Friedländer and Doebner-von Miller syntheses, the specific substitution pattern of the target molecule (substituents on the benzene ring and a carboxylic acid at the 2-position) lends itself well to a Gould-Jacobs type reaction.[10][11] This approach is advantageous as it builds the heterocyclic ring onto a pre-functionalized aniline derivative, providing excellent control over the final substitution pattern. The final step involves a straightforward hydrolysis of an ester intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 3-methoxyaniline. First is the condensation with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form the quinolone ester. The second step is the saponification of the ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Disclaimer: This protocol is a prophetic example based on established chemical literature for analogous compounds and should be optimized for safety and yield in a laboratory setting.

-

Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate:

-

In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Once the initial condensation is complete, add the reaction mixture to a flask containing a high-boiling solvent such as Dowtherm A.

-

Heat the solution to reflux (approx. 250°C) for 30-60 minutes. The cyclization product will precipitate upon cooling.

-

Cool the mixture to room temperature, and dilute with hexane to fully precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the intermediate ester.

-

-

Synthesis of this compound:

-

Suspend the crude ester from the previous step in a 2N sodium hydroxide solution (10 mL per gram of ester).[12]

-

Heat the suspension to reflux for 2-4 hours, until the solid has completely dissolved and TLC indicates the absence of the starting ester.[12]

-

Cool the resulting clear solution to room temperature in an ice bath.

-

Slowly acidify the solution with 2N hydrochloric acid to a pH of approximately 4. A white precipitate will form.[12]

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with several portions of cold deionized water, and dry under high vacuum to afford the final product.

-

Pharmacological Potential and Directions for Research

The Role as a Synthetic Intermediate

The primary value of this compound lies in its utility as a chemical building block. The carboxylic acid handle allows for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems, enabling the exploration of structure-activity relationships (SAR).[13]

Postulated Mechanisms of Action based on Analogues

Based on extensive research into the quinolone class, several mechanisms of action can be postulated for derivatives of this core structure:

-

Enzyme Inhibition: As seen with fluoroquinolone antibiotics, derivatives could be designed to target bacterial DNA gyrase. Alternatively, modifications could lead to inhibitors of other key enzymes, such as protein kinases, which are often implicated in cancer.[4][6]

-

Metal Chelation: The 4-oxo and adjacent carboxylic acid groups can form a bidentate chelation site for divalent metal ions. This action is speculated to be a potential molecular mechanism for the cytotoxic effects of some quinoline carboxylic acids.[5]

Caption: General mechanism of competitive enzyme inhibition.

Therapeutic Areas of Interest

-

Oncology: The demonstrated cytotoxicity of related quinoline-2-carboxylic acids against HeLa and MCF7 cells suggests that derivatives of this scaffold warrant investigation as potential anticancer agents.[5]

-

Infectious Diseases: The quinolone core is a validated antibacterial pharmacophore. New derivatives could be synthesized to overcome existing antibiotic resistance mechanisms.[13]

-

Inflammatory Disorders: Given the anti-inflammatory activity observed in related compounds, this scaffold could be explored for the development of novel treatments for inflammatory conditions.[5]

Analytical Methodologies

The Importance of Robust Analysis in Drug Development

Accurate and precise analytical methods are essential for quality control, pharmacokinetic studies, and residue monitoring of pharmaceutical compounds.[3] For quinolone carboxylic acids, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the techniques of choice.[3][4]

Chromatographic Separation: HPLC Protocol

HPLC with UV detection is a widely adopted technique for the analysis of quinolones due to its high resolution and sensitivity.[3]

Table 2: Representative HPLC-UV Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[3] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common gradient elution system for quinolones. Formic acid improves peak shape and ionization efficiency for MS. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~310 nm | 4-quinolones typically have a strong UV absorbance maximum around this wavelength.[12] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Mass Spectrometric Analysis: LC-MS/MS Protocol

For highly sensitive and selective quantification in complex biological matrices like plasma, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[14][15]

Caption: Analytical workflow for sample preparation and analysis.

Detailed Protocol:

-

Sample Preparation (Protein Precipitation): [15]

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS injection.

-

-

LC-MS/MS Analysis:

-

Utilize an HPLC system as described in Table 2, coupled to a tandem mass spectrometer.

-

The mass spectrometer should be equipped with an Electrospray Ionization (ESI) source, typically operated in positive ion mode.[14][15]

-

Monitor the specific MRM transitions for the analyte and internal standard for quantification.

-

Table 3: Key Mass Transitions for LC-MS/MS Analysis (Predicted)

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |

| This compound | 220.1 | 176.1 | Loss of CO₂ (44 Da)[15] |

| This compound | 220.1 | 175.1 | Loss of COOH radical (45 Da)[15] |

Conclusion and Future Outlook

This compound represents more than just a single chemical entity; it is a strategically functionalized platform for drug discovery. Its synthesis is achievable through established organic chemistry principles, and robust analytical methods exist for its characterization and quantification. The true potential of this compound lies in its role as a versatile scaffold. By leveraging the known biological activities of the broader quinolone class—from anticancer to antimicrobial efficacy—researchers are well-equipped to use this molecule as a starting point for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and screening of derivative libraries to fully exploit the pharmacological promise of this privileged core structure.

References

- BenchChem. A comparative review of analytical techniques for quinolone carboxylic acids. BenchChem. Accessed January 4, 2026.

-

Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

- BenchChem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. BenchChem. Accessed January 4, 2026.

-

Al-Ostath, A., Al-Assi, M. A., El-Awad, B., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Basic & Clinical Pharmacology & Toxicology. [Link]

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

López-Serna, R., Petrovic, M., & Barceló, D. (2013). Analysis of quinolone antibiotic derivatives in sewage sludge samples by liquid chromatography-tandem mass spectrometry: comparison of the efficiency of three extraction techniques. Journal of Chromatography A, 1282, 14-22. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 63-76. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

- BenchChem. Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem. Accessed January 4, 2026.

- BenchChem. A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. BenchChem. Accessed January 4, 2026.

- ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.

- Sousa, J., Alves, G., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129.

-

Silva, L. F., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 4, 2026. [Link]

- BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem. Accessed January 4, 2026.

-

Huddara, S., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(1), 123. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Accessed January 4, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]

- 9. This compound [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Analysis of quinolone antibiotic derivatives in sewage sludge samples by liquid chromatography-tandem mass spectrometry: comparison of the efficiency of three extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Structural Elucidation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Abstract

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of its derivatives is paramount for drug discovery, development, and quality control. This guide provides an in-depth, methodology-driven approach to the structural elucidation of a specific quinolone derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. By integrating data from mass spectrometry, infrared and UV-Vis spectroscopy, and advanced nuclear magnetic resonance techniques, we present a self-validating workflow that moves from fundamental molecular formula determination to the unambiguous assignment of the complete chemical structure. This document is designed not as a rigid protocol, but as an expert-led walkthrough, explaining the causality behind each analytical choice and demonstrating how multimodal data converges to provide irrefutable structural proof.

Foundational Analysis: Molecular Formula and Core Functional Groups

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. The primary objective is to determine the molecular formula and confirm the presence of key functional groups, which will serve as the basis for all subsequent structural hypotheses.

Mass Spectrometry: Defining the Molecular Blueprint

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like this compound, which possesses both acidic and basic sites, Electrospray Ionization (ESI) is an ideal, soft ionization technique that typically yields the intact molecular ion with minimal fragmentation.

Causality of Method Selection: ESI is chosen over harsher methods like Electron Ionization (EI) to preserve the molecular ion. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary data and increases confidence in the molecular weight assignment.

Expected Observations: The compound has a chemical formula of C₁₁H₉NO₄, corresponding to a monoisotopic mass of 219.0532 g/mol .[1][2]

-

Positive Ion Mode (ESI+): Expect a prominent ion at m/z 220.0605, corresponding to the protonated molecule [C₁₁H₁₀NO₄]⁺.

-

Negative Ion Mode (ESI-): Expect a prominent ion at m/z 218.0460, corresponding to the deprotonated molecule [C₁₁H₈NO₄]⁻.

Tandem MS (MS/MS) experiments on the parent ion would reveal characteristic fragmentation patterns, primarily the loss of the carboxylic acid group as CO₂ (44 Da) or the entire -COOH radical (45 Da).[3] This fragmentation provides initial evidence for the presence of a carboxylic acid moiety.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 220.0605 | Protonated molecular ion |

| [M-H]⁻ | 218.0460 | Deprotonated molecular ion |

| [M+H - CO₂]⁺ | 176.0706 | Loss of carbon dioxide from the parent ion |

| [M+H - COOH]⁺ | 175.0631 | Loss of the carboxyl radical from the parent ion |

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and unambiguous method for identifying functional groups.

Expected Observations: The IR spectrum of this compound is expected to be rich with distinct absorption bands that confirm its key structural features.

-

O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹.[4][5][6] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

-

C=O Stretch (Carbonyls): Two strong, sharp absorptions are anticipated in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the C4-ketone C=O stretch, being part of a conjugated vinylogous amide system, will appear at a slightly lower wavenumber, likely between 1650-1680 cm⁻¹.

-

C=C & C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ range are characteristic of the aromatic quinolone ring system.

-

C-O Stretch: Strong bands between 1210-1320 cm⁻¹ will correspond to the C-O stretching of both the carboxylic acid and the aryl ether (methoxy) groups.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch | 2500-3300 (very broad) | Confirms Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring Protons |

| C-H Stretch (Aliphatic) | 2850-2960 | Methoxy Group Protons |

| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) | Confirms Carboxylic Acid |

| C=O Stretch (Ketone) | 1650-1680 (strong, sharp) | Confirms 4-oxo-quinoline |

| C=C/C=N Stretches | 1450-1620 | Quinolone Ring System |

| C-O Stretch | 1210-1320 (strong) | Carboxylic Acid & Methoxy Ether |

UV-Vis Spectroscopy: Probing the Conjugated System

The highly conjugated nature of the quinolone ring system makes it an excellent chromophore. UV-Vis spectroscopy measures the electronic transitions within this system, providing further confirmation of the core structure.

Expected Observations: The spectrum should display multiple strong absorption bands in the 200-400 nm range, characteristic of π→π* transitions within the extended aromatic system.[7][8] The presence of these absorptions is a key indicator of the conjugated quinolone scaffold.

Definitive Structural Assignment: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR provide the molecular formula and functional groups, NMR spectroscopy is the unparalleled tool for mapping the precise atomic connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. For this molecule, a polar aprotic solvent such as DMSO-d₆ is ideal, as it solubilizes the compound and allows for the observation of exchangeable protons (NH and OH).

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR: Proton Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | ~14.0 | br s | 1H | Highly deshielded acidic proton, broad due to exchange.[5] |

| NH | ~12.5 | s | 1H | Deshielded amide/enamine proton. |

| H-5 | ~8.0 | d | 1H | Ortho-coupled to H-6, deshielded by adjacent C=O group. |

| H-6 | ~7.5 | dd | 1H | Coupled to both H-5 and H-8. |

| H-8 | ~7.3 | d | 1H | Meta to the methoxy group. |

| H-3 | ~6.5 | s | 1H | Isolated proton on the pyridone ring. |

| OCH₃ | ~3.9 | s | 3H | Characteristic singlet for a methoxy group. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-4 (C=O) | ~177 | Ketone/amide carbonyl carbon. |

| C-2 (C=O) | ~165 | Carboxylic acid carbonyl carbon.[5] |

| C-7 (C-O) | ~158 | Aromatic carbon attached to electron-donating methoxy group. |

| C-8a | ~140 | Quaternary aromatic carbon. |

| C-5 | ~127 | Aromatic CH. |

| C-6 | ~125 | Aromatic CH. |

| C-4a | ~120 | Quaternary aromatic carbon. |

| C-8 | ~118 | Aromatic CH. |

| C-3 | ~110 | Olefinic CH. |

| C-2 | ~105 | Quaternary aromatic carbon. |

| OCH₃ | ~56 | Aliphatic carbon of the methoxy group. |

2D NMR: Connecting the Pieces with HMBC

While ¹H and ¹³C spectra propose the pieces, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive connections. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing for the unambiguous assembly of the molecular structure.

Key HMBC Correlations for Structure Confirmation:

Caption: Crucial 2- and 3-bond HMBC correlations.

-

OCH₃ → C-7: The singlet from the methoxy protons (δ ~3.9) will show a strong correlation to the C-7 carbon (δ ~158), unequivocally placing the methoxy group at position 7.

-

H-5 → C-4, C-7, C-8a: The H-5 proton will show correlations to the C-4 ketone, the methoxy-bearing C-7, and the C-8a bridgehead carbon, locking down the substitution pattern on the benzene ring.

-

H-3 → C-2, C-4: The isolated H-3 proton will correlate to both the C-2 carboxylic acid carbon and the C-4 ketone carbon, confirming the structure of the pyridone ring.

Conclusion: A Convergent Structural Proof

The structural elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. Mass spectrometry establishes the elemental composition (C₁₁H₉NO₄). Infrared spectroscopy confirms the presence of the essential functional groups: a carboxylic acid, a ketone, a secondary amine (as part of the vinylogous amide), and a methoxy-substituted aromatic ring. Finally, a comprehensive suite of NMR experiments, culminating in the long-range correlations observed in the HMBC spectrum, provides the definitive and unambiguous atom-by-atom connectivity. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for any application in research and development.

Experimental Protocols

Mass Spectrometry (LC-MS)

-

Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Dilute the stock solution to 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Inject 5 µL onto a C18 HPLC column.

-

Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Analyze the eluent using an ESI-TOF or ESI-Q-Orbitrap mass spectrometer, scanning from m/z 100-500.

Infrared Spectroscopy (ATR-IR)

-

Place a small, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean, empty crystal prior to sample analysis.

UV-Vis Spectroscopy

-

Prepare a ~10 µM solution of the compound in spectroscopic grade ethanol.

-

Use a quartz cuvette with a 1 cm path length.

-

Use pure ethanol as the blank reference.

-

Scan the absorbance from 200 nm to 600 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the following spectra on a 400 MHz or higher spectrometer:

-

¹H NMR (16-32 scans)

-

¹³C NMR (1024-2048 scans)

-

2D COSY

-

2D HSQC (optimized for ¹JCH ≈ 145 Hz)

-

2D HMBC (optimized for long-range coupling of 8 Hz)

-

-

Process all spectra using appropriate software, including phasing, baseline correction, and referencing (TMS or residual solvent signal).

References

-

This compound . Chemsrc. [Link]

-

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 . PubChem. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 . PubChem. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide . The Royal Society of Chemistry. [Link]

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot . Cherry. [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS . HETEROCYCLES. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids . ResearchGate. [Link]

-

Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde . ResearchGate. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Baxendale Group - Durham University. [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids . Farmacia. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry . Science Ready. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

-

UV-Vis spectroscopy and chemometrics as a tool for identification and discrimination of four Curcuma species . ResearchGate. [Link]

-

Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy . ResearchGate. [Link]

-

The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. [Link]

Sources

- 1. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]

- 2. This compound | 77474-33-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" molecular weight

An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound belonging to the quinolone class. Its core structure, the 4-oxo-1,4-dihydroquinoline moiety, is a privileged scaffold in medicinal chemistry, forming the basis for numerous antibacterial agents and other therapeutic compounds.[1][2] The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position significantly influences its physicochemical properties and biological activity, making it a subject of interest for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications, grounded in established scientific principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [3][4][5] |

| Molecular Weight | 219.19 g/mol | [3][4][5] |

| Exact Mass | 219.053162 u | [4] |

| CAS Number | 77474-33-0 | [3] |

| Appearance | Solid | [6] |

| Density | 1.4±0.1 g/cm³ | [4] |

| Boiling Point | 407.1±45.0 °C at 760 mmHg | [4] |

| Flash Point | 200.0±28.7 °C | [4] |

| LogP | 2.54 | [4] |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C | [4] |

| Refractive Index | 1.611 | [4] |

Synonyms: 7-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid, 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid.[6]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous quinolone structures. The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-oxo-1,4-dihydroquinolines.

Proposed Synthetic Workflow: Modified Conrad-Limpach Synthesis

This proposed synthesis involves a two-step process starting from commercially available 3-methoxyaniline and diethyl acetylenedicarboxylate.

Step 1: Michael Addition

The initial step is a Michael addition of 3-methoxyaniline to diethyl acetylenedicarboxylate. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbons of the alkyne, which is activated by the two electron-withdrawing ester groups. This reaction is typically carried out in a protic solvent like ethanol at room temperature. The choice of a protic solvent helps in stabilizing the intermediates and facilitating proton transfers.

Step 2: Thermal Cyclization and Tautomerization

The intermediate enamine from Step 1 undergoes a thermal cyclization. At elevated temperatures, typically in a high-boiling point solvent like diphenyl ether, the enamine cyclizes via an intramolecular nucleophilic attack of the benzene ring onto the ester carbonyl group, followed by the elimination of ethanol. This reaction is a form of electrophilic aromatic substitution. The resulting 4-hydroxyquinoline ester then undergoes saponification (hydrolysis) under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final carboxylic acid product. The 4-hydroxyquinoline product exists predominantly as its 4-oxo tautomer.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group protons, and signals for the N-H and carboxylic acid protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms, including the characteristic carbonyl carbons of the quinolone ring and the carboxylic acid, as well as the carbon of the methoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H and N-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ appearing at m/z 219 or 220, respectively.

Potential Applications and Research Directions

The quinolone scaffold is a cornerstone in the development of antibacterial drugs.[1] Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been extensively studied for their antibacterial properties.[7][8] While the primary focus has often been on the 3-carboxylic acid isomers, other quinolone-related carboxylic acids have also demonstrated significant biological activities.

Recent studies have highlighted the potential of quinoline derivatives as antiproliferative and anti-inflammatory agents.[2][9] For instance, certain quinoline carboxylic acids have shown notable growth inhibition capacities against various cancer cell lines.[9] The structural features of this compound make it an interesting candidate for screening in these therapeutic areas. The methoxy group at the 7-position can enhance cell permeability and modulate metabolic stability, potentially improving the pharmacokinetic profile of the molecule.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. The compound should be stored in a tightly sealed container in a dry, room-temperature environment.

Conclusion

This compound, with a molecular weight of 219.19 g/mol , is a quinolone derivative with significant potential for further investigation in medicinal chemistry and drug development. Its synthesis can be achieved through established chemical reactions, and its structure possesses key functionalities that are often associated with biological activity. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further exploration of its therapeutic potential.

References

-

Chemsrc. This compound | 77474-33-0. [Link]

-

PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. [Link]

-

PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4. [Link]

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

-

ResearchGate. Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). [Link]

- Google Patents.

-

PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4. [Link]

-

PubMed. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. [Link]

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

Sources

- 1. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]

- 4. CAS#:77474-33-0 | this compound | Chemsrc [chemsrc.com]

- 5. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides an in-depth analysis of a specific derivative, 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. We explore its fundamental physicochemical properties, outline a robust synthetic strategy rooted in established chemical principles, and discuss its potential biological activities. This document serves as a technical resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols and mechanistic insights to facilitate further investigation and application of this versatile heterocyclic compound.

Introduction to the 4-Quinolone Scaffold

Quinolones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridinone ring. The 4-quinolone core, in particular, is a "privileged structure" in drug development, renowned for its ability to interact with a wide array of biological targets. Since the discovery of nalidixic acid in 1962, the first quinolone antibiotic, this scaffold has been extensively modified, leading to the highly successful class of fluoroquinolone antibacterials.[1][2]

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The functionalization at the C-2, C-3, and C-7 positions is particularly critical for modulating this activity. The subject of this guide, this compound (CAS 77474-33-0), combines several key structural features: the 4-oxo group and 2-carboxylic acid moiety, which are often crucial for biological activity, and a 7-methoxy group, which can significantly influence potency, selectivity, and metabolic stability.

Physicochemical Properties and Structural Analysis

Accurate characterization is the foundation of chemical and pharmacological research. The identity of the title compound is confirmed by its IUPAC name, this compound, and its unique CAS Registry Number, 77474-33-0.[4][5][6]

It's important to note the existence of tautomerism in this class of molecules. The 4-oxo form exists in equilibrium with its 4-hydroxy tautomer, often named 4-Hydroxy-7-methoxy-quinoline-2-carboxylic acid.[7] While the keto form generally predominates in solid state and neutral solutions, the position of this equilibrium can be influenced by the solvent and pH.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 77474-33-0 | [4][6] |

| Molecular Formula | C₁₁H₉NO₄ | [4][7] |

| Molecular Weight | 219.19 g/mol | [4][7] |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

| InChI Key | JUQPPCMGDXBUFQ-UHFFFAOYSA-N | |

Structural Characterization: Unambiguous structural confirmation relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the number and connectivity of protons. For this molecule, characteristic signals would include aromatic protons on the quinolone core, a singlet for the methoxy group, and potentially exchangeable protons for the carboxylic acid and N-H groups.[8][9] ¹³C NMR would confirm the carbon skeleton, including the distinct chemical shifts for the carbonyl and carboxyl carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would typically show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Common fragmentation patterns for quinolones include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[10][11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ketone and carboxylic acid, O-H and N-H stretching, and C-O stretching for the methoxy ether.[12]

Synthesis and Mechanistic Insights

While various methods exist for quinolone synthesis, a highly effective and adaptable approach for this specific substitution pattern can be derived from principles of the classic Gould-Jacobs reaction.[13][14][15] This strategy involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.

The proposed synthesis begins with 3-methoxyaniline and diethyl acetylenedicarboxylate (DEAD). This approach offers a direct route to forming the pyridinone ring with the required carboxylic acid precursor at the C-2 position.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Mechanistic Rationale

-

Michael Addition: The synthesis initiates with a nucleophilic attack of the amino group of 3-methoxyaniline onto one of the electrophilic carbons of diethyl acetylenedicarboxylate. This conjugate addition is highly efficient and forms the key open-chain intermediate. The choice of a protic solvent like ethanol can facilitate proton transfer.

-

Thermal Cyclization (Conrad-Limpach-Knorr type): This is the critical ring-forming step. High temperatures are required to overcome the activation energy for the intramolecular nucleophilic attack of the aniline ring onto one of the ester carbonyls, followed by elimination of ethanol.[14] The reaction is typically performed in a high-boiling inert solvent, such as diphenyl ether (Dowtherm A), to achieve the necessary temperatures (around 250 °C).[14][16] The regioselectivity of this cyclization is directed by the electronics of the aniline; the electron-donating methoxy group activates the para position (C-6 of the aniline) for electrophilic attack, leading to the desired 7-methoxy quinolone product.

-

Saponification and Acidification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction achieved by heating the ester with an aqueous base, such as sodium hydroxide.[8] Subsequent acidification of the resulting carboxylate salt with a mineral acid (e.g., HCl) precipitates the final product, this compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)maleate (Intermediate C)

-

In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in absolute ethanol.

-

Cool the solution in an ice bath.

-

Add diethyl acetylenedicarboxylate (1.0 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude Michael adduct.

-

-

Step 2: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (Intermediate D)

-

Add the crude adduct from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A).

-

Heat the mixture to approximately 250 °C under a nitrogen atmosphere using a heating mantle with a reflux condenser.

-

Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the evolution of ethanol.[16]

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Add a non-polar solvent like hexane or cyclohexane to fully precipitate the product and dilute the high-boiling solvent.[16]

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum.

-

-

Step 3: Synthesis of this compound (Target Compound E)

-

Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and the hydrolysis is complete (monitor by TLC).[8]

-

Cool the solution to room temperature and filter if any insoluble material is present.

-

Slowly acidify the clear filtrate with aqueous HCl (e.g., 2N HCl) with stirring until the pH is approximately 2-3.

-

Collect the resulting white precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum to afford the final product.

-

Biological Activity and Therapeutic Potential

The 4-quinolone scaffold is a validated pharmacophore for targeting DNA gyrase and topoisomerase IV in bacteria.[17] However, modifications at the C-2 and C-3 positions can dramatically shift the biological activity away from antibacterial and towards other therapeutic areas, such as oncology and virology.[2]

Derivatives of 4-oxo-1,4-dihydroquinoline-carboxylic acid are known to possess significant non-classical biological activities:

-

Anticancer Activity: Many quinolone derivatives exhibit potent antiproliferative effects. Their mechanisms often involve the inhibition of eukaryotic topoisomerase II, intercalation into DNA, or the inhibition of other key enzymes in cancer cell proliferation.[2] The presence of the carboxylic acid is often critical for this activity.

-

Anti-inflammatory and Antiviral Potential: The quinolone nucleus is present in compounds investigated for a range of other activities, highlighting its versatility as a starting point for drug discovery campaigns.[3][18]

The title compound, with its specific substitution pattern, represents a valuable probe molecule and a potential starting point for the development of novel therapeutic agents. A logical next step in its evaluation would be to screen it in a panel of cancer cell lines.

Drug Discovery Workflow

A typical workflow for evaluating a novel compound like this involves a tiered screening approach to identify and validate biological activity.

Caption: A conceptual workflow for the preclinical evaluation of a novel quinolone derivative.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of this compound, a robust and widely used method is the Sulforhodamine B (SRB) assay. This colorimetric assay measures total cellular protein content, providing a reliable estimation of cell viability and biomass.[19][20]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells cultured in 96-well plates.[19][21]

-

Materials:

-

Adherent cancer cell line (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

Test compound (dissolved in DMSO, then diluted in medium)

-

Trichloroacetic acid (TCA) solution (10% w/v, cold)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

Microplate reader (absorbance at 510-540 nm)

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of fresh medium containing the compound dilutions (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) for a final concentration of ~3.3% TCA, or carefully remove the medium and add 100 µL of 10% TCA. Incubate at 4°C for at least 1 hour.[20]

-

Causality Note: TCA fixes the cells by precipitating proteins, ensuring that all cellular protein content is retained for staining.

-

-

Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound components.[20] After the final wash, remove all residual liquid and air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Causality Note: Under mildly acidic conditions, the anionic SRB dye binds stoichiometrically to the basic amino acid residues of the fixed cellular proteins.[22]

-

-

Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[22] Air-dry the plates until no moisture is visible.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Conclusion and Future Directions

This compound is a well-defined chemical entity belonging to the pharmacologically significant 4-quinolone class. Its structure presents key functionalities that are amenable to synthetic modification, making it an attractive scaffold for medicinal chemistry programs. The synthetic route outlined in this guide is robust and allows for the generation of analogs by simply varying the starting aniline.

Future research should focus on a comprehensive biological evaluation of this compound, beginning with broad cytotoxicity screening. Should promising activity be identified, subsequent efforts would involve structure-activity relationship (SAR) studies. Modifications, such as altering the substituent at the 7-position or converting the carboxylic acid to various amides or esters, could be systematically explored to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic candidates.

References

- Google. (2026).

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from MDPI website. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from Creative Bioarray website. [Link]

-

Bio-protocol. (n.d.). Sulforhodamine B (SRB)-based cytotoxicity assay. Retrieved from Bio-protocol website. [Link]

-

Vichai, V. (2006). Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

-

Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]

-

ResearchGate. (n.d.). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from Chemsrc website. [Link]

-

MySkinRecipes. (n.d.). 4-Oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from MySkinRecipes website. [Link]

-

PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved from PubChem. [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from Chemicalbridge website. [Link]

-

RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

-

Publishing at the Library. (2011). Nonclassical Biological Activities of Quinolone Derivatives. [Link]

-

PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of 4″-O-acyl derivatives of 14- and 15-membered macrolides linked to ω-quinolone-carboxylic unit. [Link]

-

ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]

-

Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

-

ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]

-

Chu, D. T., et al. (1990). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 33(5), 1370-1374. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

-

Goger, N. G., & Ozkan, S. A. (2011). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1016-1022. [Link]

-

Wang, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8878924. [Link]

-

Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(48), 8548-8555. [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]

- 5. CAS#:77474-33-0 | this compound | Chemsrc [chemsrc.com]

- 6. This compound,77474-33-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. This compound [cymitquimica.com]

- 8. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Gould-Jacobs Reaction [drugfuture.com]

- 16. benchchem.com [benchchem.com]

- 17. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Oxo-1,4-dihydroquinoline-2-carboxylic acid [myskinrecipes.com]

- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. canvaxbiotech.com [canvaxbiotech.com]

The Solubility Profile of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. For novel compounds such as 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a thorough understanding of the solubility profile is paramount for advancing through the stages of drug discovery and development, from initial bioassays to formulation design. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. We will delve into the theoretical considerations for quinolone derivatives, outline detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors influencing the solubility of this compound class. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this promising molecule.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity from the laboratory bench to a marketable pharmaceutical is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone of drug action, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility is likely to exhibit low bioavailability, leading to suboptimal therapeutic efficacy and increased variability between patients.[1] Therefore, a comprehensive characterization of a compound's solubility is not merely a data collection exercise; it is a critical step in risk mitigation and a guide for formulation strategies.

This compound, with the molecular formula C₁₁H₉NO₄ and CAS number 77474-33-0, belongs to the quinolone class of compounds.[2][3] Quinolones are known to exhibit variable solubility that is often dependent on the pH of the surrounding medium.[4][5] This guide will provide the scientific foundation and practical methodologies to thoroughly investigate the solubility of this specific molecule.

Theoretical Framework: Understanding the Solubility of Quinolone Derivatives

The solubility of a compound is influenced by its intrinsic properties and the external conditions of the solution.[6] For quinolone derivatives like this compound, several key factors come into play:

-

pH-Dependent Solubility: The presence of both an acidic carboxylic acid group and a basic quinolone nitrogen atom suggests that the ionization state, and therefore the solubility, of this compound will be highly dependent on the pH of the aqueous medium.[4][5]

-

Impact of Temperature: The dissolution of a solid in a liquid is a thermodynamic process. For many quinolones, solubility increases with temperature, indicating an endothermic process.[7]

-

Solid-State Properties: The crystalline form of the compound can significantly impact its solubility.[8] Different polymorphs or the presence of an amorphous state can lead to different measured solubilities.

-

Influence of Metal Cations: Some fluoroquinolones are known to form complexes with metal cations, which can either increase or decrease their aqueous solubility.[9] This is a critical consideration for formulation, especially if excipients containing metal salts are to be used.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both early-stage kinetic screening and later-stage thermodynamic equilibrium measurements.

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods ideal for the initial screening of compounds.[1][6] They provide a rapid assessment of a compound's propensity to precipitate from a solution when transitioning from a high-concentration organic stock solution (typically DMSO) to an aqueous buffer.

This method measures the scattering of light by undissolved particles to determine the point of precipitation.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of typically 1-5%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

}

Workflow for Nephelometric Kinetic Solubility Assay.

Equilibrium Solubility Assays

Equilibrium solubility, also known as thermodynamic solubility, measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.[6][10] This is a more accurate representation of a drug's solubility in a given medium and is crucial for pre-formulation studies.[1]

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Step-by-Step Methodology:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

}

Workflow for Shake-Flask Equilibrium Solubility Assay.

Data Presentation and Interpretation

To facilitate a clear understanding of the solubility profile, all quantitative data should be summarized in a structured table.

Table 1: Solubility Profile of this compound

| Solubility Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS (2% DMSO) | 7.4 | 25 | [Insert Data] |

| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | [Insert Data] |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | [Insert Data] |

| Thermodynamic | Phosphate Buffer | 6.8 | 37 | [Insert Data] |

| Thermodynamic | Phosphate Buffer | 7.4 | 37 | [Insert Data] |

| Thermodynamic | Water | ~7.0 | 25 | [Insert Data] |

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility profile of this compound. By employing both kinetic and thermodynamic methods, researchers can gain a comprehensive understanding of this critical physicochemical property. The resulting data will be invaluable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately, increasing the probability of successful drug development. Further studies could investigate the impact of different salt forms and the potential for co-crystal formation to enhance the solubility of this compound.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Solubility Test. (n.d.). AxisPharm.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). CHIMIA International Journal for Chemistry, 65(7), 544-549.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid. (n.d.). ChemicalBook.

- The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed.

- The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. (1994). Semantic Scholar.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Influence of metal cations on the solubility of fluoroquinolones. (2002). ResearchGate.

- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024).

- This compound. (n.d.). Chemsrc.

- 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. (n.d.). PubChem.

- Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. (n.d.). The Journal of Science and Practice of Pharmacy.

- This compound. (n.d.). CymitQuimica.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. 7-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | 77474-33-0 [m.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion | Semantic Scholar [semanticscholar.org]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. jsppharm.org [jsppharm.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

This guide provides a comprehensive technical overview of the chemical stability of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to guide formulation development, establish appropriate storage conditions, and ensure therapeutic efficacy and safety. This document will delve into the theoretical underpinnings of its potential degradation pathways and provide robust, field-proven methodologies for its stability assessment.

Introduction: The Significance of Stability

This compound is a quinolone derivative, a class of compounds known for its diverse pharmacological activities. The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] Forced degradation studies are an indispensable tool in the pharmaceutical industry to understand the chemical behavior of a molecule under stress conditions, which helps in the development of stable formulations and analytical methods.[1][3] This guide will explore the potential vulnerabilities of the this compound structure to various environmental factors.

Molecular Structure and Potential Instabilities

The chemical structure of this compound, with its quinolone core, carboxylic acid, and methoxy group, presents several potential sites for chemical degradation. Understanding these functional groups is key to predicting its stability profile.

-

Quinolone Core: The quinolone ring system can be susceptible to photolytic degradation.[4]

-

Carboxylic Acid: This group can undergo decarboxylation, especially at elevated temperatures.

-

Methoxy Group: The ether linkage of the methoxy group may be susceptible to cleavage under harsh acidic conditions.

-

Amide Bond (in the quinolone ring): Amide bonds can be prone to hydrolysis under acidic or basic conditions.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated under forced degradation conditions. These studies are intentionally designed to be more severe than accelerated stability testing to identify all likely degradation products.[1][3]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For this compound, both acidic and basic conditions could induce degradation.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the amide bond within the quinolone ring could potentially undergo hydrolysis, leading to ring opening. Additionally, the methoxy group could be susceptible to cleavage, yielding the corresponding phenol.

-

Base-Catalyzed Hydrolysis: In a basic medium, the amide bond in the quinolone ring is also susceptible to hydrolysis. The carboxylic acid group will exist as a carboxylate salt.

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

Oxidation can be a significant degradation pathway, often initiated by exposure to peroxides or atmospheric oxygen. The electron-rich aromatic ring system of the quinolone core could be susceptible to oxidation.

Caption: Predicted oxidative degradation pathway.

Photolytic Degradation

Quinolone derivatives are known to be sensitive to light.[4] Exposure to UV or visible light can lead to the formation of photoproducts through various mechanisms, including oxidation and rearrangement.

Caption: Predicted photolytic degradation pathway.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway. This would result in the loss of carbon dioxide and the formation of 7-methoxy-1,4-dihydroquinolin-4-one.

Caption: Predicted thermal degradation pathway.

Experimental Protocols for Stability Assessment

A systematic approach to forced degradation is crucial for understanding the stability of this compound. The following protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[1]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated. This method should be able to separate the parent drug from all potential degradation products.

Workflow for Method Development:

Sources

"7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid" literature review

An In-depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide focuses on a specific, yet significant, member of this family: This compound . As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is designed to provide researchers and drug development professionals with a synthesized, in-depth understanding of this molecule, grounded in established chemical principles and field-proven insights. We will explore its fundamental properties, plausible synthetic routes, analytical characterization, and potential therapeutic applications, explaining the causality behind the scientific choices at each step.